Ethyl palmitate

Vue d'ensemble

Description

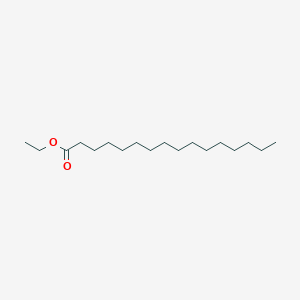

Le palmitate d'éthyle est un composé organique de formule chimique C18H36O2. C'est un solide incolore ayant une odeur cireuse et il est classé chimiquement comme l'ester éthylique de l'acide palmitique . Ce composé se retrouve couramment dans le whisky vieilli et il est parfois retiré du produit final par filtration à froid . Le palmitate d'éthyle est largement utilisé comme agent conditionneur pour les cheveux et la peau .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le palmitate d'éthyle peut être synthétisé par estérification de l'acide palmitique avec de l'éthanol. Cette réaction implique généralement l'utilisation d'un catalyseur acide tel que l'acide sulfurique ou l'acide chlorhydrique pour faciliter le processus d'estérification. La réaction est réalisée sous reflux pour assurer une conversion complète des réactifs en l'ester désiré .

Méthodes de production industrielle : En milieu industriel, le palmitate d'éthyle est produit par estérification de l'acide palmitique avec de l'éthanol en présence d'un catalyseur acide. Le mélange réactionnel est chauffé et agité pour favoriser la formation du palmitate d'éthyle. Une fois la réaction terminée, le produit est purifié par distillation pour éliminer les matières premières non réagies et les sous-produits .

Analyse Des Réactions Chimiques

Key Findings:

- Optimal Conditions :

-

Kinetic Parameters :

Source: Batch reactor studies with Karl Fischer titration .

Parameter Value Activation energy (E) 56.7 kJ/mol (forward), 4.79 kJ/mol (reverse) Rate constant (k) 0.012 L/mol·min Equilibrium constant (K) 1.45

Experimental Insights:

- Catalysts : Immobilized Candida antarctica lipase B (Novozym 435) showed 85% yield at 60°C .

- Advantages :

Hydrolysis: Reverse Reaction

This compound undergoes hydrolysis under acidic or basic conditions:

Kinetic Data:

- Pseudo-First-Order Kinetics :

- Equilibrium Shift : Excess water drives hydrolysis, reducing ester yield .

Transesterification Reactions

This compound participates in acyl group exchange, critical for structured lipid synthesis:

Example: Interesterification with Amaranth Oil

- Reaction :

- Outcomes :

Biochemical Reactions in Human Metabolism

This compound is a biomarker for ethanol consumption, formed via non-oxidative ethanol metabolism:

Clinical Relevance:

- Detection in Urine :

Oxidation and Degradation

This compound undergoes autoxidation, forming peroxides and aldehydes under prolonged heat/light exposure:

Stability Data:

| Condition | Degradation Rate (%/day) | Major Products |

|---|---|---|

| 25°C, dark | 0.12 | None detected |

| 60°C, aerobic | 4.8 | Hexanal, palmitic acid |

Source: Accelerated stability testing .

Role in Aroma Compound Interactions

This compound modulates volatile release in fragrance systems via dipole-dipole interactions:

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethyl palmitate exhibits significant potential in pharmacology due to its anti-inflammatory properties. Research has demonstrated that it can inhibit inflammatory cell activity and reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various experimental models .

Case Study: Anti-Inflammatory Effects

In a study involving rat models, this compound was shown to reduce carrageenan-induced paw edema and ameliorate histopathological changes associated with inflammation. The compound decreased the expression of NF-κB, a key regulator in inflammatory responses .

Cosmetic and Personal Care Applications

This compound is widely used in cosmetics and personal care products due to its emollient properties. It serves as a skin-conditioning agent that enhances the texture and appearance of skin by providing lubrication .

Key Uses:

Food Industry Applications

As a flavoring agent, this compound is utilized in food products to enhance aroma and taste. Its role as a long-chain ester allows it to modify the release behaviors of volatile compounds in flavor formulations .

Case Study: Aroma Release Mechanism

Research indicates that this compound alters the olfactory detection thresholds of aroma compounds, thereby influencing flavor perception in food products. This property is particularly valuable in the design of flavor products where scent formation is crucial .

Biochemical Research Applications

This compound serves as a model system for studying lipid metabolism and interactions within biological samples. Its use in analytical methods helps identify other lipids and their behaviors in various biological contexts .

Safety and Regulatory Information

This compound is classified under safety guidelines as a substance that poses moderate risk to aquatic environments (WGK 3). Proper storage and disposal protocols are necessary to mitigate environmental impacts .

Summary Table of Applications

| Application Area | Specific Uses | Mechanism/Effect |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory agent | Reduces cytokine levels; inhibits inflammatory cells |

| Cosmetics | Emollient; skin/hair conditioning | Enhances texture; provides lubrication |

| Food Industry | Flavoring agent | Modifies aroma release; enhances flavor perception |

| Biochemical Research | Model for lipid metabolism studies | Assists in lipid identification in biological samples |

Mécanisme D'action

Ethyl palmitate exerts its effects through various mechanisms, including:

Lipid Metabolism: It is involved in the synthesis and breakdown of lipids, influencing cellular lipid homeostasis.

Skin Conditioning: It acts as an emollient, forming a protective barrier on the skin and enhancing moisture retention.

Aroma Release: this compound affects the release of aroma compounds in solutions, altering their olfactory detection thresholds and equilibrium headspace concentrations .

Comparaison Avec Des Composés Similaires

Le palmitate d'éthyle peut être comparé à d'autres composés similaires tels que :

Stéarate d'éthyle : Structure similaire mais dérivée de l'acide stéarique.

Oléate d'éthyle : Un ester de l'acide oléique, couramment utilisé dans les produits pharmaceutiques et cosmétiques.

Myristate d'éthyle : Dérivé de l'acide myristique, utilisé dans les produits de soins personnels

Unicité : Le palmitate d'éthyle est unique en raison de ses propriétés spécifiques et de ses applications dans divers domaines, en particulier dans les cosmétiques et les produits de soins personnels où il sert d'agent conditionneur de la peau efficace .

Activité Biologique

Ethyl palmitate (EP), an ester derived from palmitic acid, has garnered attention in recent years for its diverse biological activities, particularly in the fields of inflammation, metabolic regulation, and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

1. Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in various experimental models. A study conducted on rat models revealed that EP effectively reduced inflammation induced by carrageenan and lipopolysaccharide (LPS). The administration of EP resulted in decreased levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in plasma, as well as reduced expression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in liver and lung tissues .

Table 1: Summary of Anti-inflammatory Effects of this compound

| Study Type | Model Used | Key Findings |

|---|---|---|

| In vivo | Rat models | Reduced paw edema, decreased PGE2 levels |

| LPS-induced endotoxemia | Rat models | Lowered TNF-α and IL-6 levels |

| Topical application | Croton oil-induced | Decreased ear edema and neutrophil infiltration |

2. Hepatic Effects and Fetuin-A Production

Recent research highlights the role of this compound in promoting hepatic production of fetuin-A, a multifunctional plasma glycoprotein associated with metabolic disorders. In a study involving endotoxemia models, EP treatment led to increased levels of fetuin-A, which correlated with improved survival rates and reduced tissue injury . The study indicated that EP modulates macrophage polarization towards an anti-inflammatory phenotype (M2) through the induction of fetuin-A.

Figure 1: Mechanism of EP-Induced Fetuin-A Production

EP Mechanism

3. Antiviral Activity

This compound has also shown promising antiviral properties, particularly against chikungunya virus (CHIKV). A study reported an effective concentration (EC50) of 0.00194 μg/mL for EP against CHIKV, providing a scientific basis for its traditional use in ethnomedicine . This suggests that EP may serve as a potential therapeutic agent for viral infections.

4. Aroma Release Characteristics

In addition to its biological activities, this compound influences the release behaviors of volatile aroma compounds. Research indicates that EP alters olfactory detection thresholds and reduces equilibrium headspace concentrations of certain aroma compounds when mixed with solvents like ethanol and propanediol. This property makes it valuable in flavor product design .

Case Studies

Case Study 1: this compound in Sepsis

In a controlled study on sepsis-induced mice, administration of EP significantly improved survival rates and reduced inflammation markers compared to controls. The study utilized proteomic analyses to assess changes in serum levels of fetuin-A and pro-inflammatory cytokines .

Case Study 2: this compound's Role in Flavor Science

A flavor science investigation demonstrated how EP affects the release dynamics of aroma compounds, which is crucial for developing flavor profiles in food products. The findings suggest that manipulating EP concentrations can optimize aroma release in various formulations .

Propriétés

IUPAC Name |

ethyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRNKXNNONJFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047511 | |

| Record name | Ethyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless crystals with a waxy odour | |

| Record name | Ethyl hexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl hexadecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/544/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

192.00 to 193.00 °C. @ 10.00 mm Hg | |

| Record name | Ethyl hexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol and oils, insoluble in water | |

| Record name | Ethyl hexadecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/544/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.863-0.865 | |

| Record name | Ethyl hexadecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/544/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

628-97-7 | |

| Record name | Ethyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL PALMITATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRD3M534ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl hexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

24 °C | |

| Record name | Ethyl hexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.